molecular formula C13H15N3 B1414544 2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 1547030-53-4

2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No. B1414544
M. Wt: 213.28 g/mol
InChI Key: QFJNKGSVIUYYQT-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and has been found to exhibit a wide range of biological activities. In

Scientific Research Applications

Structural Characterization and Synthesis

A study focused on the structural characteristics of a series of compounds including 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine, showing how molecules are linked into chains by C-H...pi(arene) hydrogen bonds, and into sheets by pi-pi stacking interactions (Portilla et al., 2005). This structural information is crucial for understanding the compound's interactions and potential applications in materials science or as a scaffold in drug design.

Novel Synthetic Routes

Researchers have developed methods for preparing pyrazolo[1,5-a]pyrimidines, including compounds with structural similarities to 2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. One approach involves the reaction of β-carbonyl-substituted 4H-chromenes with 5-aminopyrazoles, leading to new ring-chain tautomerism types (Osyanin et al., 2021). Another innovative synthesis method utilizes ultrasound irradiation for the cyclocondensation of certain alkenones with 3-amino-5-methyl-1H-pyrazole, demonstrating the advantages of this method, such as simplicity, mild conditions, and high yields (Buriol et al., 2013).

Biological Activity

Various studies have explored the biological activities of pyrazolo[1,5-a]pyrimidine derivatives. For example, some compounds have been evaluated for their antimicrobial activities, showing effectiveness against a range of bacteria and fungi, suggesting their potential as lead compounds for drug development (El-sayed et al., 2017). Another study synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives, finding some with good inhibition activities against specific plants, indicating their use as herbicides (Luo et al., 2017).

properties

IUPAC Name

2-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-10-3-5-11(6-4-10)12-9-13-14-7-2-8-16(13)15-12/h3-6,9,14H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJNKGSVIUYYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3CCCNC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

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